1-Methyl-2-oxocyclopentane-1-carboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-2-oxocyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with dimethyl carbonate in the presence of a base catalyst such as potassium fluoride on alumina (KF/Al2O3). The reaction is typically carried out under reflux conditions for several hours, followed by purification through distillation .
Industrial Production Methods: In an industrial setting, the production of methyl 2-carboxycyclopentanone may involve the Favorskii rearrangement of 2-chlorocyclohexanone with sodium methoxide. This method allows for the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxocyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed:
Oxidation: Cyclopentanecarboxylic acid derivatives.
Reduction: Methyl 2-hydroxycyclopentanecarboxylate.
Substitution: Various substituted cyclopentanone derivatives.
Scientific Research Applications
1-Methyl-2-oxocyclopentane-1-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the development of potential therapeutic agents.
Industry: this compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 2-carboxycyclopentanone involves its reactivity with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
- Methyl 2-oxocyclopentanecarboxylate
- Ethyl 2-oxocyclopentanecarboxylate
- Cyclopentanone-2-carboxylic acid methyl ester
Comparison: 1-Methyl-2-oxocyclopentane-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in synthetic chemistry and industrial processes .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1-methyl-2-oxocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(6(9)10)4-2-3-5(7)8/h2-4H2,1H3,(H,9,10) |
InChI Key |
CILHIWHGZQDNQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1=O)C(=O)O |
Origin of Product |
United States |
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